

mass spectrometry of 2,3,4-Trimethoxy-6-methylbenzaldehyde

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Compound of Interest

Compound Name: 2,3,4-Trimethoxy-6-methylbenzaldehyde

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An In-Depth Technical Guide to the Mass Spectrometry of 2,3,4-Trimethoxy-6-methylbenzaldehyde

This guide offers a detailed examination of the mass spectrometric behavior of **2,3,4-Trimethoxy-6-methylbenzaldehyde**, a significant building block in organic synthesis, particularly in the development of pharmaceutical agents.^[1] For researchers and drug development professionals, understanding the fragmentation signature of this molecule is crucial for its unambiguous identification, purity assessment, and quality control. This document provides a predictive analysis of its electron ionization (EI) mass spectrum, a detailed experimental protocol for data acquisition, and an interpretation of the expected fragmentation pathways grounded in established chemical principles.

Molecular Profile and Ionization Strategy

2,3,4-Trimethoxy-6-methylbenzaldehyde ($C_{11}H_{14}O_4$) has a molecular weight of 210.23 g/mol.^{[1][2]} Its structure, featuring an aromatic ring substituted with an aldehyde, a methyl group, and three methoxy groups, dictates its fragmentation behavior under mass spectrometry.

Electron Ionization (EI) is the method of choice for this class of volatile and semi-volatile organic compounds. The standard use of a high-energy 70 eV electron beam provides sufficient energy to not only ionize the molecule but also to induce extensive, reproducible fragmentation.^{[3][4]} This fragmentation pattern serves as a unique "fingerprint," enabling robust structural confirmation and differentiation from isomers. The process involves the formation of a

radical cation ($M\dot{+}$), which then undergoes a series of unimolecular dissociations to yield smaller, stable fragment ions.[\[4\]](#)

Predicted Electron Ionization (EI) Fragmentation Pathways

While a publicly indexed mass spectrum for **2,3,4-Trimethoxy-6-methylbenzaldehyde** is not readily available, its fragmentation can be confidently predicted by analyzing its structural motifs and referencing data from close structural analogs, such as 2,3,4-Trimethoxybenzaldehyde.[\[5\]](#)[\[6\]](#)

The analysis begins with the molecular ion ($M\dot{+}$), which is expected at a mass-to-charge ratio (m/z) of 210. This peak confirms the molecular weight of the compound.[\[2\]](#) Following ionization, the $M\dot{+}$ undergoes characteristic cleavages driven by the stability of the resulting fragments.

Primary Fragmentation Events:

- Loss of a Methyl Radical ($\cdot\text{CH}_3$): This is one of the most anticipated and significant fragmentation events for molecules containing methoxy groups. The loss of a methyl radical (15 Da) from one of the methoxy substituents leads to the formation of a highly stable, resonance-delocalized cation at m/z 195. This peak is expected to be of high abundance.
- Loss of a Hydrogen Radical ($\cdot\text{H}$): A common feature in the mass spectra of aldehydes is the cleavage of the C-H bond of the aldehyde group, resulting in an $[\text{M}-1]^+$ ion.[\[7\]](#)[\[8\]](#) This would produce a prominent acylium ion at m/z 209.
- Loss of a Formyl Radical ($\cdot\text{CHO}$): Cleavage of the bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical (29 Da), yielding a fragment at m/z 181.[\[7\]](#)[\[8\]](#)

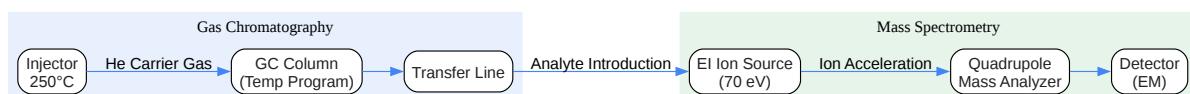
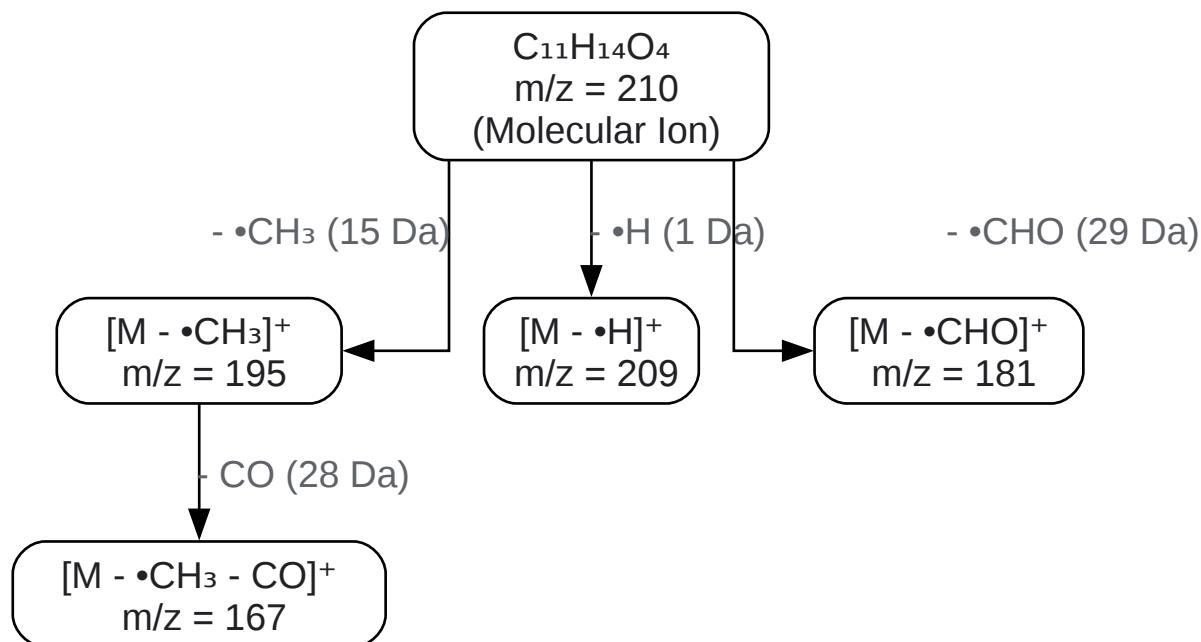
Secondary Fragmentation Events:

The primary fragment ions can undergo further dissociation, providing additional structural information.

- From the m/z 195 ion ($[\text{M}-\text{CH}_3]^+$): This ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da), a characteristic fragmentation for aromatic carbonyl compounds.[\[7\]](#)

This pathway leads to a daughter ion at m/z 167. Another possibility is the loss of formaldehyde (CH_2O , 30 Da) via rearrangement, particularly involving the ortho-methoxy group, which would generate an ion at m/z 165.

The logical flow of these fragmentation events is visualized in the diagram below.



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